![molecular formula C16H18N2O4S B2591054 [4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate CAS No. 338396-30-8](/img/structure/B2591054.png)
[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate
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Description
[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate (MPS) is a chemical compound that has been widely used in scientific research as a tool for studying various biological processes. MPS is a sulfamate ester that is structurally similar to the widely used carbonic anhydrase inhibitor acetazolamide. MPS has been shown to have a wide range of biological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Scientific Research Applications
Fluorescent Properties and Sensing Applications
N,N-dimethyl[4-(4-toluidinocarbonyl)phenyl]sulfamate (DMPSDA) exhibits intriguing fluorescence properties. Researchers have studied its absorption and fluorescence spectra in different solvents, including cyclohexane, acetonitrile, and dimethyl sulfoxide (DMSO) . The compound’s fluorescence excitation and emission spectra can be useful for designing fluorescent sensors or probes. Potential applications include:
Polymerization and Material Science
In a study involving N,N-diphenyl-4,4′-stilbenediamine (DP-MDC), researchers explored the trans-ureation process using DMPSDA in dimethyl sulfoxide (DMSO) or tetramethylene sulfone (TMS) . Here’s how this compound contributes to material science:
Radical Fragmentation Studies
Minisci and co-workers conducted intensive studies on the radical fragmentation of DMPSDA . While the exact applications are not explicitly outlined, understanding the fragmentation pathways can inform drug design, synthetic chemistry, or even materials science.
properties
IUPAC Name |
[4-[(4-methylphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-4-8-14(9-5-12)17-16(19)13-6-10-15(11-7-13)22-23(20,21)18(2)3/h4-11H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELHUHHRZJTXGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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